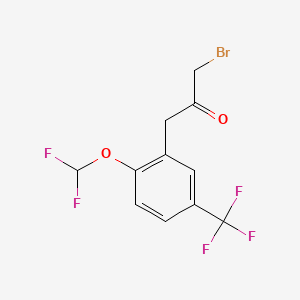
1-Bromo-3-(2-(difluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(2-(difluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one is a complex organic compound characterized by the presence of bromine, difluoromethoxy, and trifluoromethyl groups attached to a phenyl ring
Métodos De Preparación
The synthesis of 1-Bromo-3-(2-(difluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by the introduction of difluoromethoxy and trifluoromethyl groups under controlled conditions. Industrial production methods may involve the use of specialized catalysts and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Bromo-3-(2-(difluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The compound is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of phenolic derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-3-(2-(difluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or a precursor in drug synthesis.
Industry: The compound is used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(2-(difluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The presence of bromine, difluoromethoxy, and trifluoromethyl groups influences its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial effects.
Comparación Con Compuestos Similares
Similar compounds to 1-Bromo-3-(2-(difluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one include other brominated phenyl derivatives with difluoromethoxy and trifluoromethyl groups These compounds share similar chemical properties but may differ in their reactivity and applications
Actividad Biológica
1-Bromo-3-(2-(difluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one, with CAS number 1804279-53-5, is a synthetic organic compound notable for its diverse biological activities. This article aims to explore its biological activity, including its antibacterial and anticancer properties, supported by relevant data tables and research findings.
- Molecular Formula: C11H8BrF5O2
- Molecular Weight: 347.08 g/mol
- Structure: The compound features a bromo group, a difluoromethoxy group, and a trifluoromethyl-substituted phenyl ring, contributing to its unique chemical reactivity and biological activity.
Antibacterial Activity
Recent studies have demonstrated significant antibacterial properties of compounds similar to this compound. The minimum inhibitory concentrations (MICs) against various bacterial strains were evaluated, indicating strong efficacy:
| Compound | MIC (µg/mL) | Bacterial Strains |
|---|---|---|
| Compound 8 | 4.88 | B. mycoides, E. coli, C. albicans |
| Compound 7 | 22.4 | PACA2 |
| Doxorubicin | 52.1 | PACA2 |
The presence of trifluoromethyl groups has been linked to enhanced antibacterial activity due to their ability to form multipolar interactions with target proteins .
Anticancer Activity
The anticancer potential of this compound was assessed against multiple human cancer cell lines, revealing promising results:
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| A549 | 44.4 | Doxorubicin 52.1 |
| HCT116 | 17.8 | Doxorubicin 52.1 |
| HePG2 | 12.4 | Doxorubicin 52.1 |
| HOS | 17.6 | Doxorubicin 52.1 |
In particular, the compound exhibited lower IC50 values than Doxorubicin in several cases, indicating superior potency against specific cancer types .
The mechanism through which this compound exerts its biological effects involves the down-regulation of key genes associated with cancer progression:
- Gene Targets:
- PALB2: Down-regulated in PACA2 cells treated with compounds similar to the target compound.
- BRCA1 and BRCA2: Down-regulated in PC3 cells treated with compound variants.
- EGFR and KRAS: Decreased expression levels noted in A549 cells treated with the compound.
Molecular docking studies have shown promising interactions with crucial proteins such as Escherichia coli enoyl reductase and human Son of sevenless homolog 1 (SOS1), suggesting potential pathways for therapeutic intervention .
Case Study 1: Antibacterial Efficacy
In a study published in October 2023, researchers explored various derivatives of difluoromethoxy compounds for their antibacterial properties. The study highlighted that compounds with similar structures to our target showed significant inhibition against resistant strains of bacteria, reinforcing the potential of fluorinated compounds in drug development .
Case Study 2: Anticancer Activity Assessment
Another significant study evaluated the anticancer effects of fluorinated compounds on human cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like Doxorubicin, suggesting a new avenue for cancer treatment strategies focused on fluorinated organic compounds .
Propiedades
Fórmula molecular |
C11H8BrF5O2 |
|---|---|
Peso molecular |
347.08 g/mol |
Nombre IUPAC |
1-bromo-3-[2-(difluoromethoxy)-5-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8BrF5O2/c12-5-8(18)4-6-3-7(11(15,16)17)1-2-9(6)19-10(13)14/h1-3,10H,4-5H2 |
Clave InChI |
WPVLGCYLZSUSBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)CC(=O)CBr)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















